
N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide
Descripción general
Descripción
N-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, or N-Formimidoyl-5-methoxy-1-methyl-1H-indole-3-yl-N,N-dimethylimidazole (FMID), is a novel synthetic compound with potential applications in scientific research. It has been studied for its potential use in the synthesis of new drug compounds, as well as its potential to act as an inhibitor of certain enzymes. Additionally, its ability to act as a proton donor or acceptor has been explored in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Antitumor Agents
Research has explored compounds like N-methylformamide, a close relative of N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide, for their antitumor properties. Labelled versions of N-methylformamide have been developed for use in cancer research, emphasizing the potential of similar compounds in oncology studies (Threadgill & Gate, 1983).
Metabolism and Toxicology
Studies on the metabolism of related compounds, such as N,N-dimethylformamide, reveal insights into their metabolic pathways. For example, N,N-dimethylformamide's major urinary metabolite in mice is N-(hydroxymethyl)-N-methylformamide, showing how similar compounds might be metabolized in biological systems (Kestell et al., 1986).
Receptor Agonists
Certain indol-3-yl compounds, structurally related to the compound , have been investigated as formyl peptide receptor-2 (FPR2) agonists. These findings suggest potential applications of N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide in modulating inflammatory reactions (Lacivita et al., 2015).
Synthesis of Indoles and Oxindoles
Research on the synthesis of indoles and oxindoles from related compounds offers insights into potential synthetic applications. This can be relevant in the development of new chemical entities or intermediates (Clark et al., 1991).
Vilsmeier Formylation
The Vilsmeier formylation of nucleophilic aromatic compounds, including indoles, with reagents like N,N-dimethylformamide, suggests potential chemical reactions involving N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide in synthetic chemistry (Downie et al., 1993).
Diabetes Drug Synthesis
Similar compounds have been utilized in the synthesis of drugs for diabetes, indicating potential pharmaceutical applications (Sawai et al., 2010).
Binding Studies for Sigma-2 Receptors
Research involving similar compounds in binding studies for sigma-2 receptors points towards possible applications in neuropharmacology or cancer research (Xu et al., 2005).
Gastrin Releasing Peptide Receptor Antagonists
Compounds with a similar indol-3-yl structure have been investigated as gastrin releasing peptide receptor antagonists, suggesting potential applications in cancer therapy (Moody et al., 2003).
Propiedades
IUPAC Name |
N'-(2-formyl-5-methoxy-1-methylindol-3-yl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-16(2)9-15-14-11-7-10(19-4)5-6-12(11)17(3)13(14)8-18/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVFHMNVNUYXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=C1C=O)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



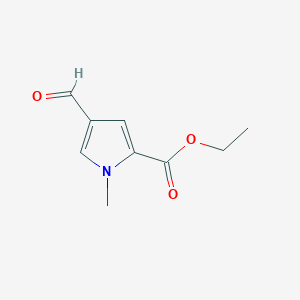



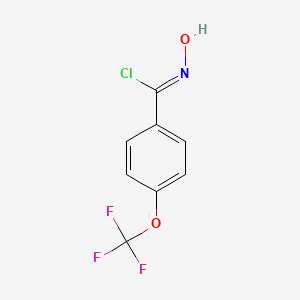
![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B3082688.png)

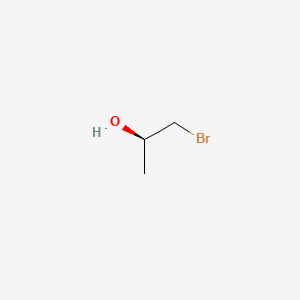
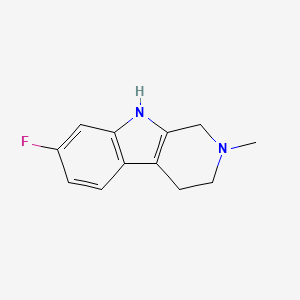
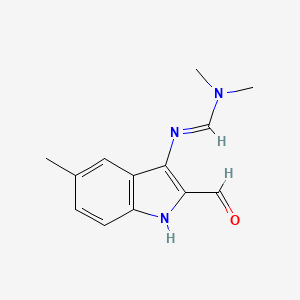


![ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B3082743.png)
![methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B3082747.png)